5'MeOValPO3(Me)AZT
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Overview
Description
5’-Methoxyvalylphosphoryl(Methyl)Azidothymidine is a synthetic compound derived from azidothymidine, a nucleoside analog reverse-transcriptase inhibitor. Azidothymidine is primarily known for its use in the treatment of human immunodeficiency virus (HIV) infections. The modification of azidothymidine with methoxyvalyl and phosphoryl groups aims to enhance its pharmacokinetic properties and therapeutic efficacy.
Preparation Methods
The synthesis of 5’-Methoxyvalylphosphoryl(Methyl)Azidothymidine involves several steps:
Starting Material: The synthesis begins with azidothymidine.
Methoxyvalylation: Azidothymidine is reacted with methoxyvalyl chloride in the presence of a base such as triethylamine to introduce the methoxyvalyl group.
Phosphorylation: The methoxyvalylated azidothymidine is then phosphorylated using phosphoryl chloride or a similar reagent under controlled conditions to obtain the final compound.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
5’-Methoxyvalylphosphoryl(Methyl)Azidothymidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The azido group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The phosphoryl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various derivatives of azidothymidine with modified functional groups.
Scientific Research Applications
5’-Methoxyvalylphosphoryl(Methyl)Azidothymidine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound is employed in research on nucleoside analog reverse-transcriptase inhibitors and their mechanisms of action.
Medicine: It is investigated for its potential use in antiviral therapies, particularly for HIV.
Industry: The compound is explored for its potential in developing new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 5’-Methoxyvalylphosphoryl(Methyl)Azidothymidine involves its conversion to the active triphosphate form within the cell. This active form inhibits the activity of HIV reverse transcriptase by acting as a chain terminator during viral DNA synthesis. The incorporation of the compound into the growing DNA chain prevents further elongation, thereby inhibiting viral replication. The molecular targets include the reverse transcriptase enzyme and the viral RNA template.
Comparison with Similar Compounds
5’-Methoxyvalylphosphoryl(Methyl)Azidothymidine is compared with other nucleoside analogs such as:
3’-Azido-3’-deoxythymidine (Azidothymidine): The parent compound, known for its use in HIV treatment.
3’-Azido-2’,3’-dideoxyguanosine: Another nucleoside analog with similar antiviral properties.
3’-Azido-2’,3’-dideoxyadenosine: A compound with comparable mechanisms of action and therapeutic applications.
The uniqueness of 5’-Methoxyvalylphosphoryl(Methyl)Azidothymidine lies in its enhanced pharmacokinetic properties and potential for improved therapeutic efficacy due to the modifications introduced in its structure.
Properties
CAS No. |
133252-95-6 |
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Molecular Formula |
C17H27N6O8P |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methoxyphosphoryl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C17H27N6O8P/c1-9(2)14(16(25)28-4)21-32(27,29-5)30-8-12-11(20-22-18)6-13(31-12)23-7-10(3)15(24)19-17(23)26/h7,9,11-14H,6,8H2,1-5H3,(H,21,27)(H,19,24,26)/t11-,12+,13+,14-,32?/m0/s1 |
InChI Key |
QMKMWMAUEGXEAV-QJXKVZGKSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(N[C@@H](C(C)C)C(=O)OC)OC)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(NC(C(C)C)C(=O)OC)OC)N=[N+]=[N-] |
Origin of Product |
United States |
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